8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
Overview
Description
8-Bromo-6-chloro-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H6BrClO2. It is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde typically involves the bromination and chlorination of chromene derivatives. One common method includes the reaction of 6-chloro-2H-chromene-3-carbaldehyde with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid.
Reduction: Formation of 8-Bromo-6-chloro-2H-chromene-3-methanol.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-6-chloro-2H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to its biological activity by enhancing its ability to penetrate cell membranes .
Comparison with Similar Compounds
- 6-Chloro-2H-chromene-3-carbaldehyde
- 8-Bromo-2H-chromene-3-carbaldehyde
- 6-Bromo-2H-chromene-3-carbaldehyde
Comparison: 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound for further research .
Properties
IUPAC Name |
8-bromo-6-chloro-2H-chromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2/c11-9-3-8(12)2-7-1-6(4-13)5-14-10(7)9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOCHWIEQCJRIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696319 | |
Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-03-4 | |
Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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